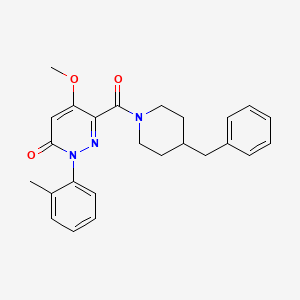

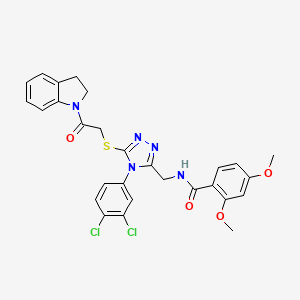

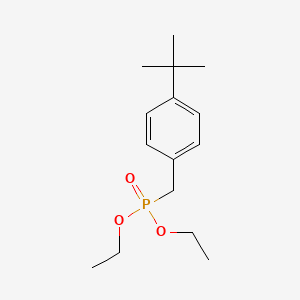

N-(1-乙酰-3,4-二氢-2H-喹啉-7-基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives involves tailored reactions to introduce trifluoromethyl groups and other substituents, enhancing their chemical utility. For instance, 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions (Desagoni et al., 2022).

Molecular Structure Analysis

Structural analysis of quinoline derivatives often involves spectroscopic methods such as NMR, IR, and mass spectrometry. The molecular structure is key to understanding the compound's reactivity and interaction with various chemical entities. For example, studies on nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives revealed detailed insights into their molecular structure through elemental and spectroscopic analyses, including X-ray diffraction (Kefeng Wang, M. Shen, Wen‐Hua Sun, 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, contributing to their versatile chemical properties. The synthesis and reaction conditions significantly affect their reactivity and potential applications. For instance, the synthesis of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors highlighted the importance of reaction conditions on the final product's activity (Haniyeh Pashaei et al., 2021).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points and solubility, are crucial for their application in various fields. These properties can be tailored through specific substitutions on the quinoline core. For example, polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized to understand their different packing patterns and the impact on physical properties (Prithiviraj Khakhlary, J. Baruah, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the compound's molecular structure. Studies on tautomeric preferences of 8-acylquinolin-2-yl derivatives of 1,3-diketones, for instance, highlight the importance of electron delocalization and hydrogen bonding in determining stability and reactivity (R. Dobosz, B. Ośmiałowski, R. Gawinecki, 2010).

科学研究应用

抗微生物和抗结核活性

研究表明合成了新型的2-喹啉酮羧酰胺衍生物,展现出有希望的抗菌、抗真菌和抗结核活性。这些化合物是通过一系列化学反应合成的,并通过管稀释和微孔板Alamar蓝试验等方法测试了它们的生物活性,突显了它们作为治疗传染病的潜在药物的可能性(Kumar, Fernandes, & Kumar, 2014)。

化学合成技术

通过铜(II)催化的远程磺酰化和壳聚糖@铜(II)催化的三氟甲基化等技术,合成了N-(喹啉-8-基)苯甲酰胺衍生物,突显了有机合成中的创新方法。这些研究展示了开发环境友好和高效的方法合成喹啉衍生物在药物化学中的潜在应用(Xia et al., 2016; Shen et al., 2016)。

抗微生物筛选

进一步探索了与喹啉、吡唑和苯并呋喃基团以及其他喹啉衍生物集成的新型2-氮杂环己酮衍生物的抗微生物性质,强调了这些化合物在对抗细菌感染中的潜力。这些研究涉及合成各种衍生物并测试它们的体外抗菌活性,为结构活性关系和开发新的抗微生物药物的潜力提供了见解(Idrees et al., 2020)。

分子动力学模拟和生物评价

设计和合成N-(1-苄基哌啶-4-基)喹啉-4-羧酰胺衍生物作为治疗像阿尔茨海默病这样的神经系统疾病的乙酰胆碱酯酶抑制剂,突显了喹啉衍生物的治疗应用。这些化合物通过分子动力学模拟、对接研究和体外评价进行了评估,强调了计算方法在药物发现中的重要性(Pashaei et al., 2021)。

新型合成方法和生物活性

关于合成新型喹啉衍生物,如3-(2-(4-(取代苯并[d]噻唑-2-基)苯基氨基)乙酰)-4-羟基-1-甲基/苯基喹啉-2(1H)-酮,并评估其作为抗癌和抗微生物药物的活性,展示了喹啉化合物在药物化学中的多功能性。这些研究提供了关于潜在作用机制和通过结构修饰增强生物活性的重要性的见解(Bolakatti et al., 2020)。

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12(25)24-9-3-5-13-7-8-16(11-17(13)24)23-18(26)14-4-2-6-15(10-14)19(20,21)22/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEHHZOCLHPTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)

![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)

![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)